molecular formula C11H9FN2O4 B13695323 Ethyl 7-Fluoro-4-nitroindole-2-carboxylate

Ethyl 7-Fluoro-4-nitroindole-2-carboxylate

Cat. No.: B13695323
M. Wt: 252.20 g/mol
InChI Key: HVTKSLJADXODCS-UHFFFAOYSA-N
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Description

Ethyl 7-Fluoro-4-nitroindole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 7th position and a nitro group at the 4th position on the indole ring, along with an ethyl ester group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-Fluoro-4-nitroindole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine and nitro groups. The final step involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-Fluoro-4-nitroindole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the fluorine atom can produce a variety of substituted indole derivatives.

Scientific Research Applications

Ethyl 7-Fluoro-4-nitroindole-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 7-Fluoro-4-nitroindole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-Fluoroindole-2-carboxylate: Lacks the nitro group, resulting in different reactivity and applications.

    Ethyl 4-Nitroindole-2-carboxylate: Lacks the fluorine atom, affecting its chemical properties and biological activities.

    Ethyl 7-Fluoro-4-aminoindole-2-carboxylate:

Uniqueness

Ethyl 7-Fluoro-4-nitroindole-2-carboxylate is unique due to the presence of both the fluorine and nitro groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity patterns that are not observed in similar compounds.

Properties

Molecular Formula

C11H9FN2O4

Molecular Weight

252.20 g/mol

IUPAC Name

ethyl 7-fluoro-4-nitro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H9FN2O4/c1-2-18-11(15)8-5-6-9(14(16)17)4-3-7(12)10(6)13-8/h3-5,13H,2H2,1H3

InChI Key

HVTKSLJADXODCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)F)[N+](=O)[O-]

Origin of Product

United States

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